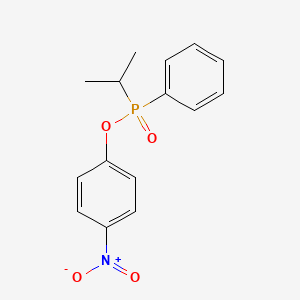
4-Nitrophenyl (1-methylethyl)phenylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl (1-methylethyl)phenylphosphinate is an organic compound with the molecular formula C15H16NO4P. It consists of 16 hydrogen atoms, 15 carbon atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 phosphorus atom . The compound features a nitro group attached to a phenyl ring, which is further connected to a phosphinate group. This structure imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 4-Nitrophenyl (1-methylethyl)phenylphosphinate typically involves the esterification of phosphinic acid derivatives with 4-nitrophenol. The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactions under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
4-Nitrophenyl (1-methylethyl)phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen, catalysts like palladium, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4-Nitrophenyl (1-methylethyl)phenylphosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl (1-methylethyl)phenylphosphinate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Nitrophenyl (1-methylethyl)phenylphosphinate include other nitrophenyl phosphinates and phosphonates. These compounds share structural similarities but differ in their specific functional groups and substituents. The uniqueness of this compound lies in its specific combination of a nitro group and a phosphinate ester, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
80751-39-9 |
|---|---|
Formule moléculaire |
C15H16NO4P |
Poids moléculaire |
305.26 g/mol |
Nom IUPAC |
1-nitro-4-[phenyl(propan-2-yl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C15H16NO4P/c1-12(2)21(19,15-6-4-3-5-7-15)20-14-10-8-13(9-11-14)16(17)18/h3-12H,1-2H3 |
Clé InChI |
OUZVRLZAQUEQAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P(=O)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


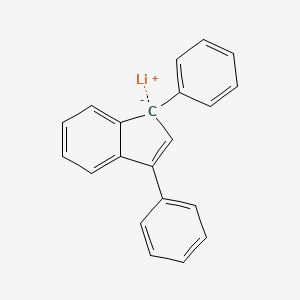
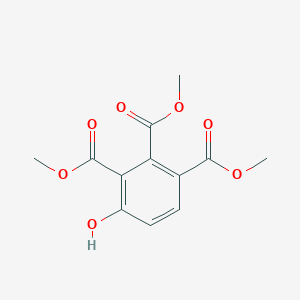
![1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline](/img/structure/B14420648.png)
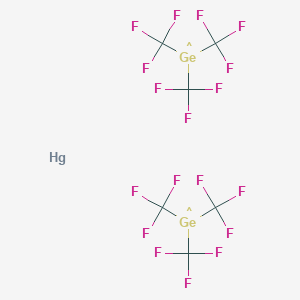
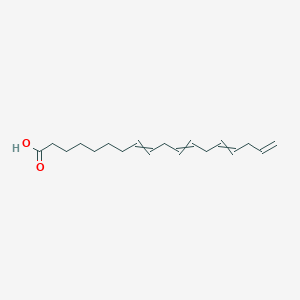
![N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14420666.png)
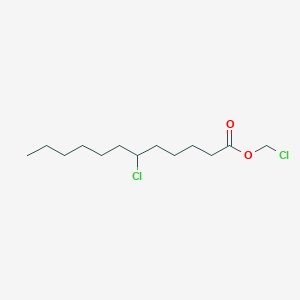
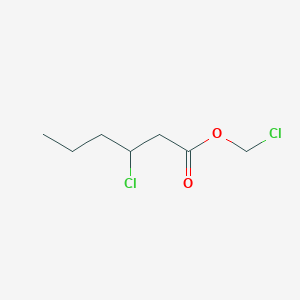
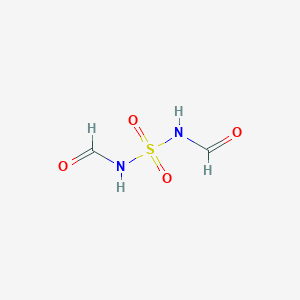
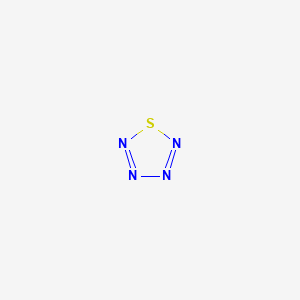
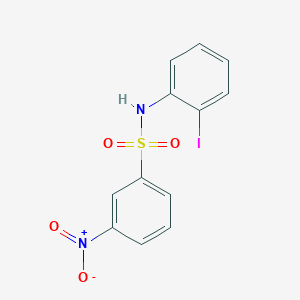
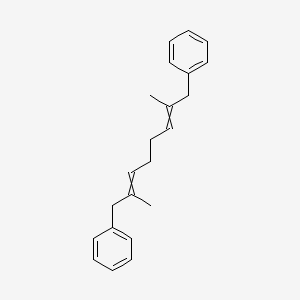
![Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]-](/img/structure/B14420701.png)
![N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14420709.png)
